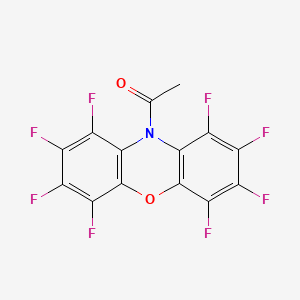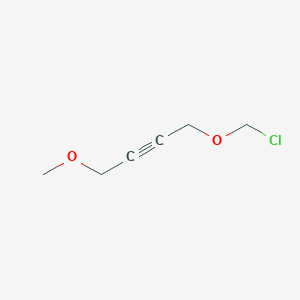![molecular formula C13H17NS B14363166 1-[2-(Phenylsulfanyl)ethenyl]piperidine CAS No. 90554-31-7](/img/structure/B14363166.png)
1-[2-(Phenylsulfanyl)ethenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Phenylsulfanyl)ethenyl]piperidine is an organic compound that features a piperidine ring substituted with a phenylsulfanyl group and an ethenyl group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds. The presence of the phenylsulfanyl group adds unique chemical properties, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Phenylsulfanyl)ethenyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a phenylsulfanyl-substituted ethenyl halide under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Phenylsulfanyl)ethenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted piperidine derivatives.
Substitution: Piperidine derivatives with different substituents replacing the phenylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-[2-(Phenylsulfanyl)ethenyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new industrial products.
Wirkmechanismus
The mechanism of action of 1-[2-(Phenylsulfanyl)ethenyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The ethenyl group may participate in covalent bonding with target molecules, leading to changes in their function. The piperidine ring provides structural stability and influences the overall conformation of the compound, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Phenylsulfanyl)ethenyl]piperidine can be compared with other similar compounds, such as:
Piperidine: A basic structure without the phenylsulfanyl and ethenyl groups. It is less complex and has different chemical properties.
Phenylsulfanyl-substituted compounds: These compounds have the phenylsulfanyl group but lack the piperidine ring. They exhibit different reactivity and applications.
Ethenyl-substituted piperidines: These compounds have the ethenyl group but may lack the phenylsulfanyl group. Their chemical behavior and applications differ from this compound.
The uniqueness of this compound lies in the combination of the piperidine ring, phenylsulfanyl group, and ethenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90554-31-7 |
|---|---|
Molekularformel |
C13H17NS |
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
1-(2-phenylsulfanylethenyl)piperidine |
InChI |
InChI=1S/C13H17NS/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
InChI-Schlüssel |
QOMZJDRQGACEEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C=CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)





![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)




![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
